molecular formula C14H19N3O5S2 B12725538 2H-1,4-Benzothiazine-3-carboxylic acid, 3,4-dihydro-6-((2-amino-2-carboxyethyl)thio)-7-(2-aminoethyl)-5-hydroxy-, (R-(R*,R*))- CAS No. 153881-26-6

2H-1,4-Benzothiazine-3-carboxylic acid, 3,4-dihydro-6-((2-amino-2-carboxyethyl)thio)-7-(2-aminoethyl)-5-hydroxy-, (R-(R*,R*))-

Cat. No.: B12725538
CAS No.: 153881-26-6
M. Wt: 373.5 g/mol
InChI Key: GQEGNWALNHSACE-YUMQZZPRSA-N
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Description

2H-1,4-Benzothiazine-3-carboxylic acid, 3,4-dihydro-6-((2-amino-2-carboxyethyl)thio)-7-(2-aminoethyl)-5-hydroxy-, (R-(R*,R*))- is a complex organic compound belonging to the benzothiazine family. Benzothiazines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzothiazine-3-carboxylic acid derivatives typically involves multi-step organic reactions. Common starting materials include substituted anilines and thioglycolic acid. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to facilitate the formation of the benzothiazine ring.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using automated reactors. The process would include purification steps such as crystallization, distillation, and chromatography to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, benzothiazine derivatives are investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, these compounds are explored for their potential therapeutic effects, including their use as enzyme inhibitors or receptor modulators.

Industry

Industrially, benzothiazine derivatives may be used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action for benzothiazine derivatives often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed therapeutic effects. For example, the compound may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    2H-1,4-Benzothiazine-3-carboxylic acid derivatives: Similar in structure but with different substituents.

    Benzothiazole derivatives: Differ in the position of the sulfur and nitrogen atoms.

    Thiazine derivatives: Similar ring structure but with different heteroatoms.

Uniqueness

The uniqueness of 2H-1,4-Benzothiazine-3-carboxylic acid, 3,4-dihydro-6-((2-amino-2-carboxyethyl)thio)-7-(2-aminoethyl)-5-hydroxy-, (R-(R*,R*))- lies in its specific substituents, which can impart unique biological activities and chemical reactivity compared to other benzothiazine derivatives.

Properties

CAS No.

153881-26-6

Molecular Formula

C14H19N3O5S2

Molecular Weight

373.5 g/mol

IUPAC Name

(3R)-6-[(2R)-2-amino-2-carboxyethyl]sulfanyl-7-(2-aminoethyl)-5-hydroxy-3,4-dihydro-2H-1,4-benzothiazine-3-carboxylic acid

InChI

InChI=1S/C14H19N3O5S2/c15-2-1-6-3-9-10(17-8(5-23-9)14(21)22)11(18)12(6)24-4-7(16)13(19)20/h3,7-8,17-18H,1-2,4-5,15-16H2,(H,19,20)(H,21,22)/t7-,8-/m0/s1

InChI Key

GQEGNWALNHSACE-YUMQZZPRSA-N

Isomeric SMILES

C1[C@H](NC2=C(S1)C=C(C(=C2O)SC[C@@H](C(=O)O)N)CCN)C(=O)O

Canonical SMILES

C1C(NC2=C(S1)C=C(C(=C2O)SCC(C(=O)O)N)CCN)C(=O)O

Origin of Product

United States

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